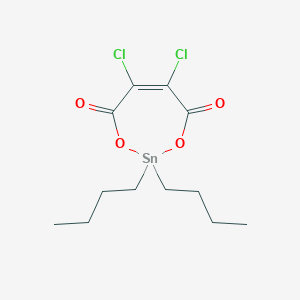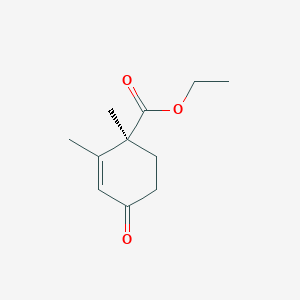![molecular formula C11H26O2Si B14441142 (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol CAS No. 74500-58-6](/img/structure/B14441142.png)
(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol is an organic compound that belongs to the class of silyl ethers. Silyl ethers are widely used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its chiral center, which can lead to different stereoisomers with distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Material: (4S)-4-hydroxypentan-1-ol
Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl)
Base: Imidazole or pyridine
Solvent: Dichloromethane
Conditions: Room temperature
The reaction proceeds with the formation of the silyl ether, protecting the hydroxyl group and yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically added in a controlled manner, and the reaction is monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alcohols or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the selective functionalization of complex molecules.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drug candidates and the study of metabolic pathways.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol primarily involves its role as a protecting group. The silyl ether group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule. The tert-butyl and dimethylsilyl groups provide steric hindrance, enhancing the stability of the protecting group under various reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-{[tert-Butyldiphenylsilyl]oxy}pentan-1-ol: Similar structure but with diphenyl groups instead of dimethyl groups.
(4S)-4-{[triisopropylsilyl]oxy}pentan-1-ol: Similar structure but with triisopropyl groups instead of tert-butyl and dimethyl groups.
(4S)-4-{[trimethylsilyl]oxy}pentan-1-ol: Similar structure but with trimethyl groups instead of tert-butyl and dimethyl groups.
Uniqueness
(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol is unique due to its specific combination of tert-butyl and dimethylsilyl groups, which provide a balance of steric hindrance and stability. This makes it particularly useful as a protecting group in organic synthesis, offering advantages in terms of selectivity and ease of removal compared to other silyl ethers.
Eigenschaften
CAS-Nummer |
74500-58-6 |
|---|---|
Molekularformel |
C11H26O2Si |
Molekulargewicht |
218.41 g/mol |
IUPAC-Name |
(4S)-4-[tert-butyl(dimethyl)silyl]oxypentan-1-ol |
InChI |
InChI=1S/C11H26O2Si/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h10,12H,7-9H2,1-6H3/t10-/m0/s1 |
InChI-Schlüssel |
OWQWKHKVRIVBHE-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](CCCO)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(CCCO)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
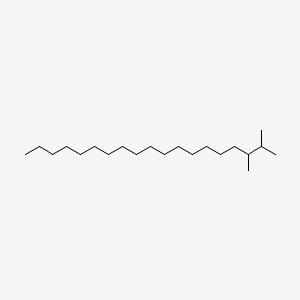
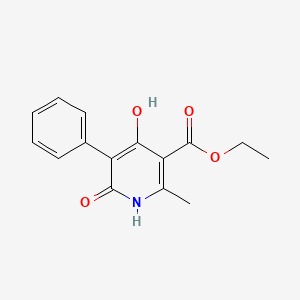

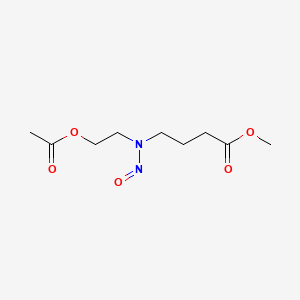

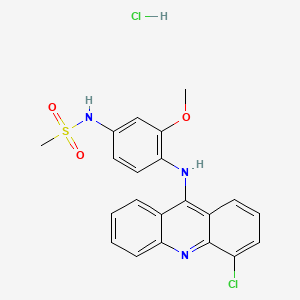
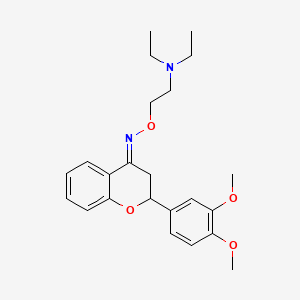
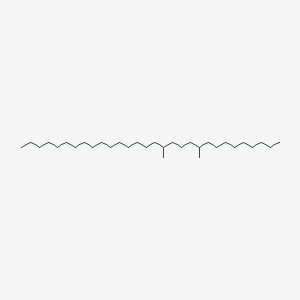
![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)

